molecular formula C18H21Cl2N5 B4667090 3-(2,4-dichlorophenyl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

3-(2,4-dichlorophenyl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B4667090
M. Wt: 378.3 g/mol
InChI Key: HZTVSWGJQSPHOF-UHFFFAOYSA-N
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Description

3-(2,4-dichlorophenyl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, substituted with a 2,4-dichlorophenyl group and a dimethylaminoethyl side chain. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.

Future Directions

The future research directions for this compound could involve further exploration of its biological activities and potential therapeutic applications, given the known activities of related pyrazolo[1,5-a]pyrimidines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2,4-dichlorophenyl group: This step often involves a nucleophilic substitution reaction where the pyrazolo[1,5-a]pyrimidine core reacts with a 2,4-dichlorophenyl halide.

    Attachment of the dimethylaminoethyl side chain: This can be accomplished through an alkylation reaction using a suitable dimethylaminoethyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichlorophenyl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2,4-dichlorophenyl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenethylamine: Shares the 2,4-dichlorophenyl group but lacks the pyrazolo[1,5-a]pyrimidine core.

    Pyrazolo[1,5-a]pyrimidine derivatives: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of 3-(2,4-dichlorophenyl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-(2,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2N5/c1-11-9-16(21-7-8-24(3)4)25-18(22-11)17(12(2)23-25)14-6-5-13(19)10-15(14)20/h5-6,9-10,21H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTVSWGJQSPHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCN(C)C)C)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,4-dichlorophenyl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

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